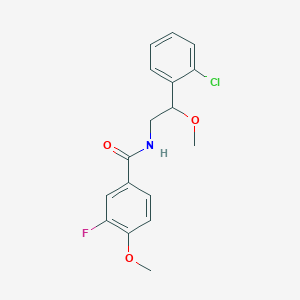
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also has methoxy (OCH3) groups and a fluorine atom attached to the benzene ring, which can significantly alter the compound’s properties.
Chemical Reactions Analysis
The reactivity of this compound would depend on various factors including the presence of the benzamide group, the methoxy groups, and the fluorine atom. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as melting point, boiling point, solubility, and stability can be predicted based on the properties of similar compounds .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
- A study on molecular structure and synthesis involved the preparation and characterization of a compound via acylation reaction and its molecular structure determined by X-ray diffraction and DFT calculations. This research provides insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Receptor Binding Studies
- Receptor binding studies have been conducted on derivatives of a similar compound, focusing on its affinity and selectivity towards dopamine D(4) receptors, which is crucial for understanding its potential applications in neurological research (Perrone et al., 2000).
Radiolabeling and PET Tracers
- Another study described the design, synthesis, radiolabeling, and in vivo evaluation of a carbon-11 labeled compound , showcasing its potential as a positron emission tomography (PET) tracer for dopamine D(4) receptors. This highlights the compound's application in brain imaging and neurological disorder research (Lacivita et al., 2010).
Antimicrobial and Antiproliferative Activity
- Research into antimicrobial and antiproliferative activity of related compounds provides insights into their potential for developing new therapeutic agents. One study synthesized a compound and evaluated its inhibitory activity against human cancer cell lines, demonstrating promising anticancer activity (Huang et al., 2020).
Lipase and α-Glucosidase Inhibition
- Investigations into the inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from related chemicals suggest potential applications in treating metabolic disorders (Bekircan et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c1-22-15-8-7-11(9-14(15)19)17(21)20-10-16(23-2)12-5-3-4-6-13(12)18/h3-9,16H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRVHBQEFVRCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


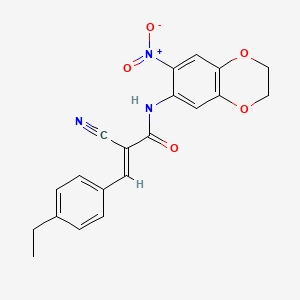
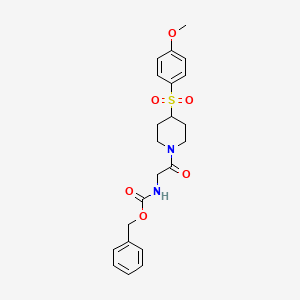
![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)
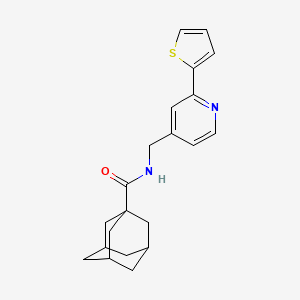

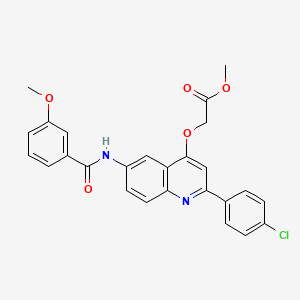
![N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2811164.png)
![7-Bromo-4-propan-2-yl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2811166.png)

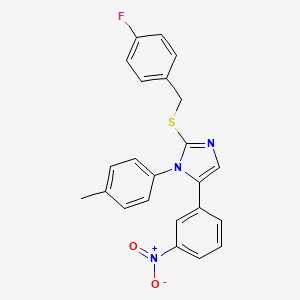
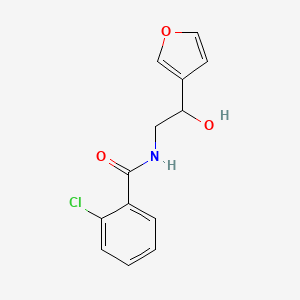
![3-(3,4-dimethoxyphenethyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2811170.png)
